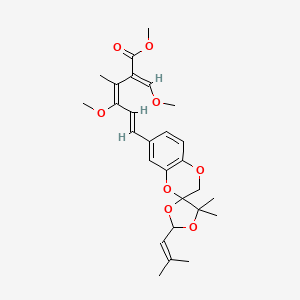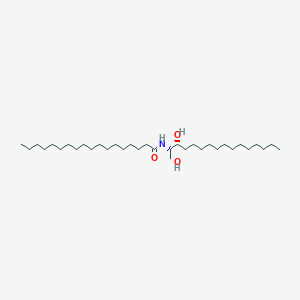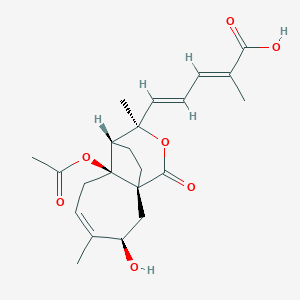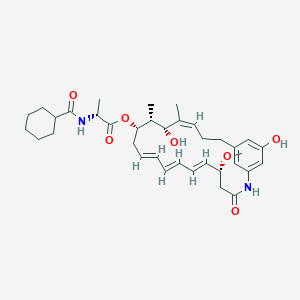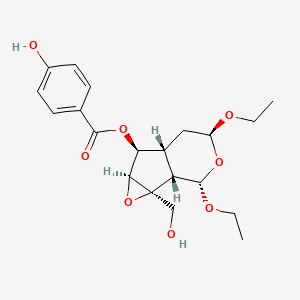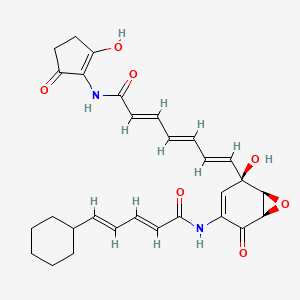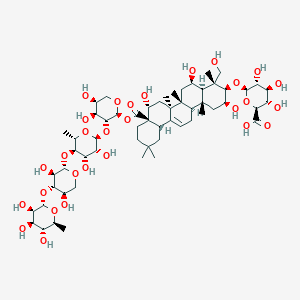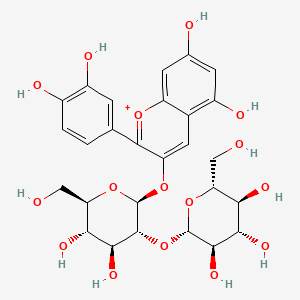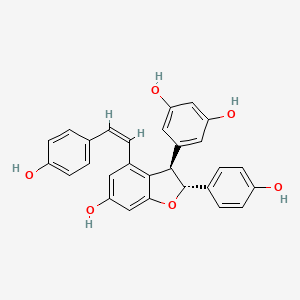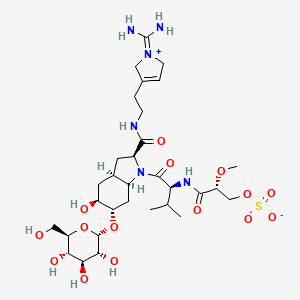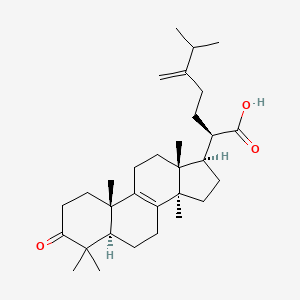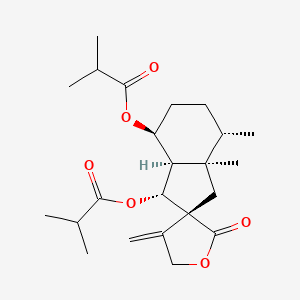
Bakkenolide H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bakkenolide H is a natural product found in Petasites formosanus with data available.
Scientific Research Applications
Catalytic Enantioselective Syntheses
Bakkenolide H and its analogs have been the focus of significant research in synthetic organic chemistry. A notable application is the catalytic enantioselective synthesis of bakkenolides, including this compound. This process involves N-heterocyclic carbene-catalyzed desymmetrization, which forms three new bonds in one step, demonstrating high enantio- and diastereoselectivity. This method provides direct access to the hydrindane core of bakkenolide compounds (Phillips, Roberts, & Scheidt, 2010).
Neuroprotective Properties
This compound exhibits promising neuroprotective activity. It has been isolated from various Petasites species and tested for its ability to protect neurons against oxidative stress and hypoxic conditions. Studies have shown that compounds like this compound can significantly attenuate cell death and apoptosis in cultured neurons subjected to oxygen-glucose deprivation and various types of oxidative insults (Wang et al., 2009).
Antiplatelet and Anti-inflammatory Effects
Research has also highlighted the antiplatelet and anti-inflammatory potential of this compound. It shows inhibitory activity against platelet activation factors, making it a potential candidate for addressing conditions related to platelet aggregation. Additionally, this compound has been studied for its anti-inflammatory effects, particularly in the context of allergic reactions and asthma, showcasing its ability to suppress allergic and inflammatory responses (Wu et al., 1999; Lee et al., 2013).
Anticancer Activity
Some studies have indicated the potential anticancer properties of this compound. For instance, it has shown marked cytotoxic activity against various cancer cell lines. Its mechanism of action in cancer treatment and its potential as an anti-tumor agent are areas of ongoing research (Jamieson et al., 1976).
properties
Molecular Formula |
C23H34O6 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-7,7a-dimethyl-4'-methylidene-3-(2-methylpropanoyloxy)-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] 2-methylpropanoate |
InChI |
InChI=1S/C23H34O6/c1-12(2)19(24)28-16-9-8-14(5)22(7)11-23(15(6)10-27-21(23)26)18(17(16)22)29-20(25)13(3)4/h12-14,16-18H,6,8-11H2,1-5,7H3/t14-,16-,17+,18+,22+,23+/m0/s1 |
InChI Key |
SBQZVFFOLZBITC-CWDDIONUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C(C)C)C(=C)COC3=O)C)OC(=O)C(C)C |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C(C)C)C(=C)COC3=O)C)OC(=O)C(C)C |
synonyms |
akkenolide H bakkenolide-H |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



